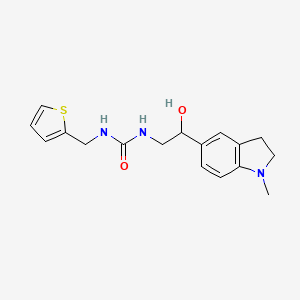

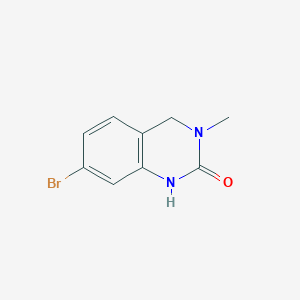

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as HMU-354, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the enzyme, tubulin polymerization, which plays a critical role in cell division. HMU-354 has shown promising results in preclinical studies, and its potential as an anti-cancer agent is currently being investigated.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibitors

Urea derivatives, such as those in the study by Vidaluc et al. (1995), have been synthesized and assessed for antiacetylcholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's. This research demonstrates the flexibility of urea compounds in interacting with biological targets, suggesting that similar compounds could be explored for neurological applications (Vidaluc et al., 1995).

PI3 Kinase Inhibition

The stereoselective synthesis and evaluation of urea derivatives as potent PI3 kinase inhibitors, as described by Chen et al. (2010), highlight the role of such compounds in cancer research. These findings underscore the potential of urea derivatives in the development of new therapeutic agents targeting specific pathways involved in cancer progression (Chen et al., 2010).

Synthesis of Hydroxamic Acids and Ureas

Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This research offers a methodological advancement in chemical synthesis, providing a versatile approach to generating urea derivatives for further scientific exploration (Thalluri et al., 2014).

Urease Inhibition

Isoindolin-1-one derivatives, as studied by Peytam et al. (2019), have been evaluated for their urease inhibitory activities. This suggests potential applications in addressing diseases related to urease activity, such as certain types of bacterial infections or conditions influenced by urease-produced ammonia (Peytam et al., 2019).

Metal Chelation and Enzyme Inhibition

Compounds like tetrahydropyrimidine-5-carboxylates have been tested for metal chelating effects and their ability to inhibit acetylcholinesterase and butyrylcholinesterase, as well as carbonic anhydrase enzymes. These activities suggest the potential of urea derivatives in developing treatments for conditions where metal chelation or enzyme inhibition is beneficial (Sujayev et al., 2016).

Eigenschaften

IUPAC Name |

1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-5,8-9,16,21H,6-7,10-11H2,1H3,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKRVVWRKRTKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)

![2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline](/img/structure/B2389075.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)

![2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2389081.png)

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2389087.png)

![1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2389088.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2389089.png)